[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea is a complex organic compound that features a thiophene ring system substituted with nitro groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea typically involves the following steps:
Formation of the Thiophene Ring System: The thiophene ring system can be synthesized through the reaction of 2,5-dibromothiophene with a suitable nitro-substituted thiophene derivative under palladium-catalyzed coupling conditions.
Introduction of the Nitro Groups: The nitro groups are introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the nitro-substituted thiophene derivative with ammonium thiocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where the nitro groups or thiourea moiety can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino-substituted derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.
Drug Development:
Medicine
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Cancer Research: Potential use in cancer research due to its ability to interact with biological targets.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and thiourea moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]urea: Similar structure but with a urea moiety instead of thiourea.
[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]guanidine: Similar structure but with a guanidine moiety.
Uniqueness
[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea is unique due to the presence of both nitro groups and a thiourea moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(E)-1-[5-(3,5-dinitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4S3/c1-5(13-14-11(12)21)7-2-3-8(22-7)10-6(15(17)18)4-9(23-10)16(19)20/h2-4H,1H3,(H3,12,14,21)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMOKPFVSSBOTM-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(S1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=C(S1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.